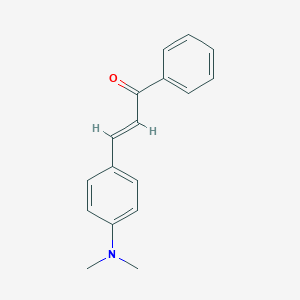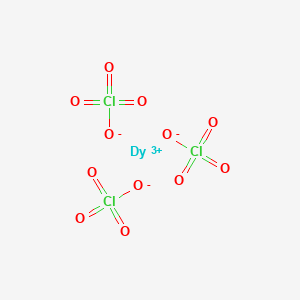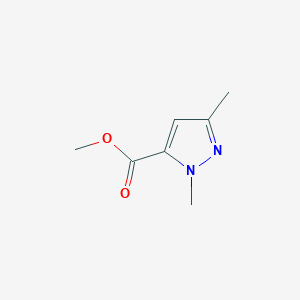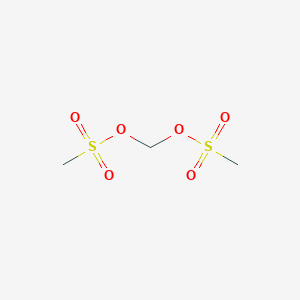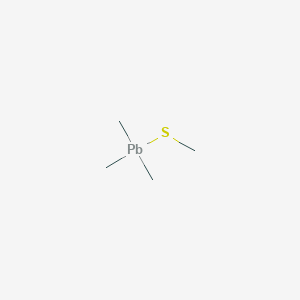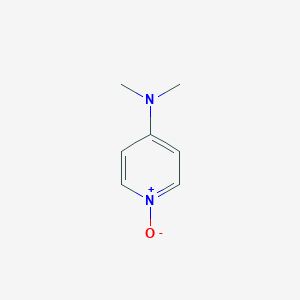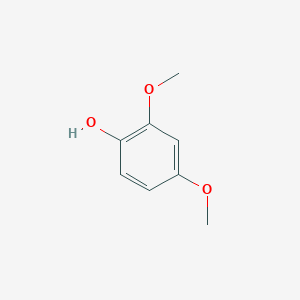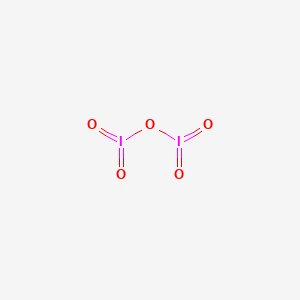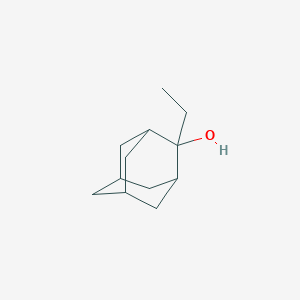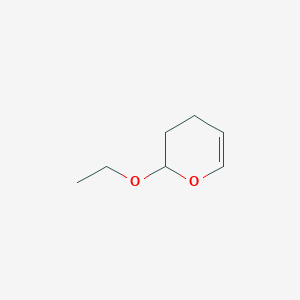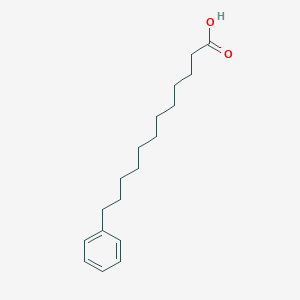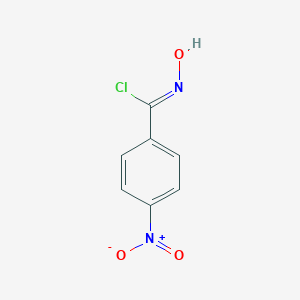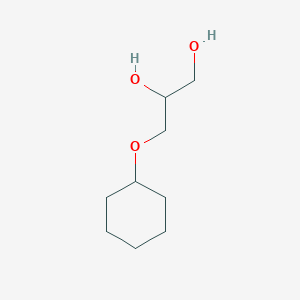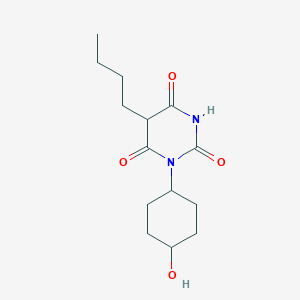
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid, also known as BCCB, is a barbiturate derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol. The compound has a unique structure that makes it attractive for scientific research, and it has been the subject of several studies in recent years.
Mechanism Of Action
The exact mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. It has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical And Physiological Effects
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to reduce seizure activity in animal models of epilepsy.
Advantages And Limitations For Lab Experiments
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized structure. It has also been shown to have low toxicity in animal models. However, one limitation of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is that it has poor solubility in aqueous solutions, which may make it difficult to use in some experiments.
Future Directions
There are several potential future directions for research on 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a treatment for epilepsy and other seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid and its effects on neurotransmitter systems in the brain.
Synthesis Methods
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-hydroxycyclohexanone with diethyl malonate to form a diethyl 4-(4-hydroxycyclohexyl)-2,6-dioxoheptanedioate intermediate. This intermediate is then reacted with butylamine and urea to form 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid.
Scientific Research Applications
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been studied for its potential therapeutic applications in several areas, including neuroprotection, anticonvulsant activity, and anti-inflammatory effects. It has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
1031-90-9 |
|---|---|
Product Name |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid |
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
5-butyl-1-(4-hydroxycyclohexyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O4/c1-2-3-4-11-12(18)15-14(20)16(13(11)19)9-5-7-10(17)8-6-9/h9-11,17H,2-8H2,1H3,(H,15,18,20) |
InChI Key |
IVELJTFCCSNMJA-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Canonical SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
synonyms |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



